2-(((4-(m-tolyloxy)butyl)thio)methyl)-1H-benzo[d]imidazole
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Overview
Description
2-(((4-(m-tolyloxy)butyl)thio)methyl)-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a thioether linkage and a tolyloxy group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(m-tolyloxy)butyl)thio)methyl)-1H-benzo[d]imidazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1H-benzo[d]imidazole with a suitable alkylating agent to introduce the thioether linkage. This is followed by the introduction of the tolyloxy group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(((4-(m-tolyloxy)butyl)thio)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-(((4-(m-tolyloxy)butyl)thio)methyl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(((4-(m-tolyloxy)butyl)thio)methyl)-1H-benzo[d]imidazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, potentially inhibiting their activity. The thioether linkage and tolyloxy group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: A simpler imidazole derivative with known biological activities.
2,4-Disubstituted thiazoles: Compounds with similar structural features and biological activities.
Uniqueness
2-(((4-(m-tolyloxy)butyl)thio)methyl)-1H-benzo[d]imidazole is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its thioether linkage and tolyloxy group differentiate it from other benzimidazole derivatives, potentially leading to unique interactions with biological targets.
Properties
IUPAC Name |
2-[4-(3-methylphenoxy)butylsulfanylmethyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-15-7-6-8-16(13-15)22-11-4-5-12-23-14-19-20-17-9-2-3-10-18(17)21-19/h2-3,6-10,13H,4-5,11-12,14H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVJJIJJMWIMMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCSCC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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